Product packaging for 5-Benzothiopheneboronic acid(Cat. No.:CAS No. 845872-49-3)

5-Benzothiopheneboronic acid

Cat. No.: B1286105
CAS No.: 845872-49-3
M. Wt: 178.02 g/mol
InChI Key: LVRZWFSXTOTWTH-UHFFFAOYSA-N
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Description

5-Benzothiopheneboronic acid is a benzothiophene-derived boronic acid reagent valuable in organic synthesis and pharmaceutical research. Its structure makes it an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl structures and heterocyclic systems . Boronic acids, in general, are known to act as inhibitors for certain enzymes. Specifically, closely related analogues like Benzo[b]thiophene-2-boronic acid are potent inhibitors of AmpC β-lactamase, an enzyme conferring bacterial resistance to β-lactam antibiotics, with an inhibition constant (Ki) as low as 0.027 μM . This suggests potential research applications for this compound in developing novel antibacterial agents or as a biochemical tool. The boronic acid functional group can form reversible covalent complexes with cis-diols, such as those found in carbohydrates . This property is exploited in the design of sensors, separation materials, and smart polymers for research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BO2S B1286105 5-Benzothiopheneboronic acid CAS No. 845872-49-3

Properties

IUPAC Name

1-benzothiophen-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZWFSXTOTWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586321
Record name 1-Benzothiophen-5-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845872-49-3
Record name 1-Benzothiophen-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845872-49-3
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Synthetic Methodologies for 5 Benzothiopheneboronic Acid and Its Derivatives

Direct Borylation Approaches

Direct borylation represents a powerful and atom-economical strategy for synthesizing benzothiopheneboronic acids. These methods avoid the multi-step sequences often required in traditional approaches that rely on the generation of organometallic reagents.

Palladium-Catalyzed Miyaura Borylation

The palladium-catalyzed Miyaura borylation is a cornerstone method for the synthesis of arylboronic esters from aryl halides or pseudo-halides. nih.govbeilstein-journals.org The reaction involves the cross-coupling of a halogenated benzothiophene (B83047) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com This method is noted for its mild reaction conditions and broad functional group tolerance. alfa-chemistry.comorganic-chemistry.org

The success of the Miyaura borylation is highly dependent on the choice of the palladium catalyst and the associated ligands. The catalytic system's role is to facilitate the oxidative addition of the palladium to the carbon-halogen bond and the subsequent transmetalation with the diboron reagent. alfa-chemistry.com

Research has shown that various palladium sources, including Pd(dppf)Cl₂, Pd(dba)₂, and Pd(PPh₃)₄, are effective for this transformation. mdpi.com The choice of ligand is critical for stabilizing the palladium catalyst, promoting its reactivity, and influencing the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands are frequently employed to enhance catalytic activity. For instance, ligands like XPhos and SPhos have been shown to be effective in the borylation of aryl chlorides and bromides, which are often challenging substrates. researchgate.netresearchgate.net In one specific case, the borylation of a 4-chlorobenzothiophene derivative was successfully achieved using a Pd(dba)₂/XPhos catalytic system. researchgate.netgrafiati.com

Table 1: Examples of Catalytic Systems for Miyaura Borylation of (Benzo)thiophene Derivatives

Substrate Catalyst Ligand Base Product Yield Reference
4-Chlorobenzothiophene derivative Pd(dba)₂ XPhos NaOAc 4-(pin)B-benzothiophene derivative 58% researchgate.netgrafiati.com
2-Bromo-benzo[b]thiophene Pd(dppf)Cl₂ dppf KOAc Benzo[b]thiophene-2-boronic acid pinacol (B44631) ester Not specified
Aryl Bromides Pd(dba)₂ DPEphos K₃PO₄ Arylboronate High researchgate.net

This table is interactive. Click on the headers to sort the data.

Reaction conditions, including the choice of base, solvent, and temperature, play a pivotal role in the outcome of the Miyaura borylation. The base is crucial not only for activating the diboron reagent but also for influencing the rate of transmetalation. alfa-chemistry.comorganic-chemistry.org

Potassium acetate (B1210297) (KOAc) is a commonly used base that is effective and mild enough to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org However, optimization studies have revealed that other bases, such as potassium phosphate (B84403) (K₃PO₄) or even organic bases like DBU, can be superior for specific substrates. organic-chemistry.orgresearchgate.net The solvent also has a significant impact, with polar aprotic solvents like dioxane, DMSO, and DMF often providing good results. mdpi.com Temperatures typically range from 50 to 100 °C, although room-temperature methods have also been developed, enhancing the reaction's practicality and functional group compatibility. nih.govbeilstein-journals.orgacs.org For example, a failed attempt to synthesize a benzodithiophene boronic ester using standard conditions [Pd(dppf)Cl₂, KOAc, dioxane] highlights the sensitivity of the reaction to the specific substrate and conditions. mdpi.com

Table 2: Influence of Reaction Conditions on Miyaura Borylation

Condition Variation Effect on Reaction Reference
Base Weak bases (e.g., KOAc) vs. Strong bases Weak bases are generally preferred to avoid competing Suzuki coupling. Stronger bases can sometimes improve yields for less reactive halides. alfa-chemistry.comorganic-chemistry.org
Solvent Polar aprotic (e.g., Dioxane, DMSO) Generally increases reaction rates and yields. mdpi.com
Temperature 80-100 °C vs. Room Temperature Elevated temperatures are common, but milder, room-temperature protocols have been developed to improve tolerance of sensitive functional groups. nih.govacs.org

| Boron Reagent | B₂pin₂ vs. HBpin | B₂pin₂ is standard. HBpin is more reactive and atom-economical, used in Masuda borylation, a related process. | organic-chemistry.orgmdpi.com |

This table is interactive. Users can filter and sort the data based on the parameters.

Optimization of Catalytic Systems and Ligands

Metal-Free Borylation Strategies

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free borylation strategies have emerged as a powerful alternative. beilstein-journals.org These reactions circumvent the need for transition metal catalysts, which can be expensive and leave trace metal impurities in the final products.

A notable metal-free approach for synthesizing C3-borylated benzothiophenes is the boron trichloride (B1173362) (BCl₃)-induced borylative cyclization of ortho-alkynyl thioanisoles. nih.govd-nb.info This reaction represents a simple and scalable method where the benzothiophene scaffold and the C-B bond are formed in a single step. nih.gov The process is initiated by the electrophilic activation of the alkyne by BCl₃, which triggers an intramolecular cyclization via thioboration. nih.govnih.gov

Table 3: BCl₃-Induced Borylative Cyclization of o-Alkynyl-thioanisoles

Starting Material (o-alkynyl-thioanisole) Product (C3-borylated benzothiophene pinacol ester) Yield Reference
1-((4-fluorophenyl)ethynyl)-2-(methylthio)benzene 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene 75% nih.gov
1-(methylthio)-2-(phenylethynyl)benzene 2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene 91% nih.gov

This table is interactive. Click on the headers to sort the data.

Another catalyst-free formal thioboration employs B-chlorocatecholborane to generate borylated benzothiophenes from similar precursors, offering good to high yields and tolerance of various functional groups. escholarship.orgnih.gov

When borylating a pre-formed benzothiophene ring, controlling the regioselectivity is paramount. In electrophilic aromatic substitution (SₑAr) reactions, which are relevant to many borylation mechanisms, the alpha-positions (C2 and C3) of the thiophene (B33073) ring are generally more reactive than the beta-positions. rsc.org Specifically for benzothiophene, electrophilic attack often favors the C3 position, but the outcome can be influenced by the specific reagents and reaction conditions.

In the context of intramolecular electrophilic C-H borylation, studies on related bithiophene systems have shown a strong preference for borylation at the thienyl alpha position over the beta position. rsc.org For benzothiophene itself, C-H borylation using certain reagents can selectively target the C2 position. For example, a transition-metal-free method using a combination of a benzylic boronate and an alkali-metal alkoxide has been shown to borylate 5-bromobenzo[b]thiophene (B107969) at the C2 position, leaving the C-Br bond at the 5-position intact. nih.gov This selectivity is driven by the deprotonation of the most acidic C-H bond, which in this case is at the C2 position. nih.gov Conversely, iridium-catalyzed C-H borylation reactions often show high selectivity for the less sterically hindered C-H bond, which can be a powerful tool for accessing different isomers. nih.govnih.gov Understanding the interplay of electronic and steric factors is therefore crucial for predicting and controlling the site of borylation on the benzothiophene core. rsc.orgnih.gov

Boron Trihalide-Induced Annulative Thioboration

Lithiation-Boronation Sequences

A primary and widely utilized method for the synthesis of aryl and heteroaryl boronic acids, including 5-benzothiopheneboronic acid, is the lithiation-boronation sequence. This process involves the generation of a highly reactive organolithium intermediate from an aryl halide, which is then trapped with a borate (B1201080) ester to form a boronate complex. Subsequent hydrolysis yields the target boronic acid.

Lithium-halogen exchange is a powerful and rapid reaction for creating organolithium species from organic halides. wikipedia.org This method is particularly effective for preparing aryl- and vinyllithium (B1195746) reagents that are otherwise difficult to access. wikipedia.org The reaction rate typically follows the trend of I > Br > Cl for the halogen, making aryl bromides common starting materials. wikipedia.org For the synthesis of this compound, the key precursor is 5-bromobenzothiophene. The process involves the exchange of the bromine atom with lithium, creating a nucleophilic 5-lithiobenzothiophene intermediate poised for reaction with an electrophile. wikipedia.orgnih.gov

The classic and most common approach involves the lithium-halogen exchange of 5-bromobenzothiophene using an alkyllithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures. arkat-usa.orgorgsyn.org The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), often mixed with a non-polar solvent such as toluene. orgsyn.orgnih.gov The n-BuLi is added dropwise to a solution of the aryl bromide, typically at temperatures between -40°C and -78°C, to form the aryllithium intermediate. arkat-usa.orgorgsyn.org

Immediately following the formation of the 5-lithiobenzothiophene species, an electrophilic boron source is introduced. Triisopropyl borate, B(O-iPr)₃, is frequently used for this purpose. arkat-usa.orgnih.govnih.gov The aryllithium attacks the electrophilic boron atom of the borate ester, displacing one of the isopropoxide groups to form a lithium triisopropyl(benzothienyl)borate intermediate. nih.gov The reaction is generally kept at low temperature initially and then allowed to warm, ensuring the completion of the borylation step. nih.gov

Table 1: Typical Reaction Conditions for Lithiation-Borylation

ParameterConditionSource(s)
Starting Material 5-Bromobenzothiophene orgsyn.org
Lithiation Reagent n-Butyllithium (n-BuLi) arkat-usa.orgnih.gov
Boron Source Triisopropyl Borate arkat-usa.orgnih.govnih.gov
Solvent System THF, Toluene, Hexanes orgsyn.orgnih.gov
Temperature -78°C to -40°C arkat-usa.orgorgsyn.org
Workup Acidic Hydrolysis arkat-usa.orgorgsyn.org

The borate ester intermediate formed in the reaction is not the final product and must be hydrolyzed to yield the free boronic acid. google.com This is typically accomplished by quenching the reaction mixture with an aqueous acid, such as hydrochloric acid (HCl). arkat-usa.orgorgsyn.org The acidic workup protonates the oxygen atoms, leading to the release of isopropanol (B130326) and the formation of this compound. wikipedia.org The pH of the aqueous layer is sometimes adjusted to near neutral (pH ≈ 7) to facilitate the precipitation and isolation of the boronic acid product, which often has limited solubility in water. orgsyn.orgfishersci.com

Despite its utility, the lithium-halogen exchange and borylation sequence is associated with several challenges, particularly during scale-up.

Exothermic Nature : The reaction between n-BuLi and the aryl bromide is highly exothermic, necessitating cryogenic temperatures for control. pharmtech.compharmtech.com Managing heat removal on an industrial scale can be challenging and costly. pharmtech.com

Byproduct Formation : A significant challenge is the side reaction between the n-BuLi reagent and the triisopropyl borate electrophile. pharmtech.compharmtech.com If excess n-BuLi is present or if local concentrations are high, it can attack the borate ester, leading to the formation of butylboronic acid derivatives after hydrolysis. odu.edu These impurities can be very difficult to separate from the desired product. pharmtech.compharmtech.com

Boroxine (B1236090) Formation : Boronic acids have a propensity to lose water and form cyclic trimer anhydrides known as boroxines. wikipedia.orgwiley-vch.de This dehydration can occur during isolation and drying, leading to an impure final product. researchgate.net Optimized crystallization procedures are often required to isolate the free boronic acid in a stable, pure form. researchgate.net

Table 2: Challenges in Lithiation-Borylation Synthesis

ChallengeConsequenceSource(s)
Exothermic Reaction Requires cryogenic conditions; difficult to manage on a large scale. pharmtech.compharmtech.com
Side reaction of n-BuLi with borate ester Formation of difficult-to-remove butylboronic acid impurities. pharmtech.compharmtech.comodu.edu
Proto-deboronation Loss of the boronic acid group, forming benzothiophene impurity; reduced yield. nih.govresearchgate.net
Boroxine Formation Dehydration of the boronic acid to its cyclic trimer anhydride, affecting purity. researchgate.netwikipedia.orgwiley-vch.de

Lithium-Halogen Exchange Reactions

Use of n-Butyllithium and Triisopropyl Borate

Alternative Synthetic Routes to Benzothiopheneboronic Acid Precursors

The journey from a laboratory-scale synthesis to a robust industrial manufacturing process for key building blocks like substituted benzothiophenes often involves a significant evolution in synthetic strategy. researchgate.net Initial routes used for early-stage discovery and preclinical supply are frequently adapted from academic literature but may not be suitable for large-scale production due to issues with safety, cost, purity, or throughput. researchgate.net

For instance, the synthesis of a related benzothiophene-2-yl-boronic acid building block for the anticancer agent Rogaratinib illustrates this evolution. researchgate.net The initial research route, while effective for producing kilogram-scale quantities, faced challenges that prompted the development of entirely new approaches for market supply. researchgate.net These challenges included catalyst costs, stringent purity requirements, and practical issues with scalability. researchgate.net

Friedel-Crafts Cyclization Approaches to Benzothiophene Cores

A foundational method for constructing the benzothiophene scaffold is through intramolecular Friedel-Crafts-type cyclization reactions. thieme-connect.deresearchgate.net This electrophilic aromatic substitution pathway allows for the formation of the fused thiophene ring onto a benzene (B151609) core. The process typically involves the cyclization of a substituted phenyl thioether precursor bearing a suitable electrophilic component.

One common strategy involves the intramolecular cyclization of (phenylsulfanyl)acetic acid or its derivatives. researchgate.net The reaction can be promoted by strong acids, which facilitate the formation of a reactive acylium ion or a related electrophilic species that then attacks the electron-rich aromatic ring to close the thiophene ring. Another variation is the Friedel-Crafts acylation of a pre-formed thiophene ring, though this is a different approach to functionalization rather than core construction. nih.gov For the core synthesis, the choice of solvent is critical, with halogenated solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) being commonly employed. google.com

The success of the cyclization can be sensitive to the electronic nature of substituents on the aromatic ring. nih.gov Electron-withdrawing groups can deactivate the ring towards electrophilic attack, sometimes impeding or completely preventing the desired cyclization under standard conditions. nih.gov The catalyst, typically a Lewis acid like aluminum chloride, plays a pivotal role in activating the electrophile for the ring-closing step. google.com

Table 1: Overview of Friedel-Crafts Cyclization for Benzothiophene Core Synthesis

ParameterDescriptionSource(s)
Reaction Type Intramolecular Electrophilic Aromatic Substitution thieme-connect.deresearchgate.net
Typical Precursors Substituted phenyl thioethers, (Phenylsulfanyl)acetic acids researchgate.net
Catalysts Lewis acids (e.g., Aluminum chloride), Strong protic acids (e.g., Methanesulfonic acid) nih.govgoogle.com
Common Solvents Dichloromethane, 1,2-dichloroethane, Chlorobenzene nih.govgoogle.com
Influencing Factors Electronic properties of substituents on the aromatic ring nih.gov

Palladium-Catalyzed Newman-Kwart Rearrangements

The Newman-Kwart rearrangement (NKR) is a powerful thermal reaction for synthesizing S-aryl thiocarbamates from the corresponding O-aryl thiocarbamates. wikipedia.org This rearrangement is a key step in a multi-stage synthesis of thiophenols, which are versatile precursors for benzothiophenes. wikipedia.org The traditional NKR requires very high temperatures, often between 200 and 300 °C, which can limit its applicability with sensitive substrates. wikipedia.orgorganic-chemistry.org

Significant advancements have been made by employing palladium catalysis, which substantially lowers the required reaction temperature. organic-chemistry.org The use of palladium catalysts, such as [Pd(tBu₃P)₂], can facilitate the rearrangement at temperatures as low as 100 °C. organic-chemistry.org For substrates bearing electron-withdrawing groups, the reaction can proceed at even milder temperatures. organic-chemistry.org The catalytic cycle is proposed to involve oxidative addition of the O-aryl bond to the palladium center, followed by tautomerization and reductive elimination to yield the S-aryl product. organic-chemistry.org

This catalytic variant not only makes the synthesis of thiophenol precursors more energy-efficient and safer but also broadens the substrate scope. organic-chemistry.org The resulting S-aryl thiocarbamates can then be hydrolyzed to thiophenols, which can subsequently undergo cyclization reactions to form the benzothiophene ring system. wikipedia.org The palladium-catalyzed NKR has been integrated into modular synthetic routes to produce complex fused heterocyclic systems, including nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives. rsc.org

Table 2: Comparison of Thermal vs. Palladium-Catalyzed Newman-Kwart Rearrangement

FeatureThermal Newman-Kwart RearrangementPalladium-Catalyzed Newman-Kwart RearrangementSource(s)
Reaction O-Aryl thiocarbamate → S-Aryl thiocarbamateO-Aryl thiocarbamate → S-Aryl thiocarbamate wikipedia.org
Temperature 200–300 °CAs low as 21-100 °C wikipedia.orgorganic-chemistry.org
Catalyst None (Thermal)[Pd(tBu₃P)₂] or other Pd complexes organic-chemistry.org
Mechanism Concerted, four-membered cyclic transition stateOxidative addition, tautomerization, reductive elimination wikipedia.orgorganic-chemistry.org
Advantages Simple, no catalyst requiredMilder conditions, broader substrate scope, improved safety organic-chemistry.org

Novel and Emerging Synthetic Methodologies

As the demand for structurally diverse boronic acids grows, innovative synthetic methods are being developed. These new approaches often provide milder reaction conditions and greater functional group tolerance, enabling late-stage functionalization of complex molecules.

Decarboxylative Borylation from Carboxylic Acids

A highly significant emerging strategy is the direct conversion of abundant and structurally diverse carboxylic acids into valuable boronic acids and their esters. nih.gov This decarboxylative borylation bypasses the need for traditional organometallic precursors, offering a more direct and efficient route to borylated compounds. illinois.edu The methodology has been successfully applied to a wide array of primary, secondary, and tertiary alkyl carboxylic acids. nih.gov

One prominent method involves the conversion of a carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHP) ester. nih.govillinois.edu This RAE can then undergo a nickel-catalyzed or a photoinduced reaction with a diboron reagent, like bis(catecholato)diboron (B79384) (B₂cat₂) or bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester. nih.govnih.gov The photoinduced process can occur at room temperature under visible light, highlighting the mildness of the conditions. nih.gov

This transformation demonstrates excellent functional group compatibility, tolerating moieties that are often incompatible with traditional borylation methods. nih.gov More recently, copper-catalyzed strategies have been developed that exploit photoinduced ligand-to-metal charge transfer (LMCT) to convert (hetero)aryl carboxylic acids directly into aryl radicals, which are then trapped by a boron source at ambient temperatures, eliminating the need for pre-activation to an RAE. princeton.edu The resulting boronic esters are versatile intermediates that can be hydrolyzed to boronic acids or used directly in cross-coupling reactions. nih.govprinceton.edu

Table 3: Key Aspects of Decarboxylative Borylation

FeatureDescriptionSource(s)
Transformation R–COOH → R–B(OR)₂ nih.gov
Starting Materials Carboxylic acids, Diboron reagents (B₂pin₂, B₂cat₂) illinois.edunih.gov
Activation Method Formation of Redox-Active Esters (e.g., NHP esters) or direct use nih.govprinceton.edu
Catalysis Nickel-catalyzed, Photoinduced (Iridium photocatalyst), Copper-catalyzed (LMCT) nih.govillinois.eduprinceton.edu
Conditions Often mild, room temperature for photoinduced methods nih.govprinceton.edu
Advantages High functional group tolerance, uses readily available starting materials, enables late-stage borylation nih.govnih.gov

Catalytic Applications of 5 Benzothiopheneboronic Acid and Its Analogs

Cross-Coupling Reactions

5-Benzothiopheneboronic acid and its related isomers are versatile reagents in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex aryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and benzothiopheneboronic acids are frequently employed as coupling partners. musechem.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org

Benzothiopheneboronic acids, including the 2- and 3-isomers, are effective nucleophilic partners in Suzuki-Miyaura reactions, coupling with a range of aryl and heteroaryl halides to produce the corresponding biaryl and heterobiaryl products. For instance, 2- and 3-benzo[b]thiophene boronic acids have been successfully coupled with N-Boc-β-bromodehydroalanine esters. Research has also demonstrated the coupling of thiophene- and benzothiopheneboronic acids with various aryl bromides. researchgate.net

The reactivity in these couplings can be influenced by the specific reaction conditions and the nature of the substrates. For example, the coupling of 3-thiophene-boronic acids with certain iodo-benzyloxybenzaldehydes using a palladium acetate (B1210297)/tri(o-tolyl)phosphine system resulted in high yields of 76-99%. researchgate.net However, challenges can arise with unstable partners; five-membered 2-heteroaromatic boronic acids, including thiophene (B33073) analogs, are known to deboronate quickly under basic conditions. acs.org To overcome this, specialized precatalysts have been developed that facilitate fast coupling at room temperature, expanding the reaction's scope. acs.org

Boronic AcidCoupling PartnerCatalyst SystemConditionsYield
2-Benzothiopheneboronic acid4-Tosyl-2(5H)-furanonePd(PPh₃)₄, K₂CO₃Dioxane, 80 °C48% ysu.amresearchgate.net
3-Thiopheneboronic acidIodo-benzyloxybenzaldehydesPd(OAc)₂, P(o-tolyl)₃, K₃PO₄DME76-99% researchgate.net
Thiophene/Benzothiopheneboronic acidsAryl bromidescis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C₃H₅)]₂-Good yields researchgate.net

A notable aspect of using thiophene-based boronic acids in Suzuki-Miyaura reactions is the potential for the sulfur atom to interact with the palladium catalyst. This interaction can have a detrimental effect on the catalyst's efficiency, a phenomenon sometimes referred to as catalyst poisoning. ysu.amnih.gov

For example, in the coupling reaction between 2-benzothiopheneboronic acid and 4-tosyl-2(5H)-furanone, a moderate yield of 48% was observed. ysu.amresearchgate.net This reduced efficiency was attributed to a deteriorating effect of the sulfur atom on the palladium catalyst during the reaction. ysu.amresearchgate.net Similarly, challenges related to the electronic properties and potential poisoning by sulfur-containing heteroaryl compounds have been noted as a general difficulty in Suzuki couplings. However, strategic choices can mitigate this issue. It has been found that involving the thiophene moiety in the transmetalation step (as the boronic acid derivative) rather than the oxidative addition step (as the halide) can significantly improve the synthetic outcome. nih.gov

Asymmetric Suzuki-Miyaura reactions are powerful methods for constructing chiral molecules with high stereocontrol. sioc-journal.cn These reactions aim to produce products with high diastereoselectivity (control over the relative stereochemistry) and enantiopurity (an excess of one enantiomer over the other). nih.govnih.gov

In rhodium-catalyzed asymmetric couplings, the choice of ligand and substrate can determine the stereochemical outcome. springernature.com Mechanistic studies suggest that for certain diastereoselective cross-couplings, the diastereoselectivity is set during the oxidative addition step, while the product's absolute stereochemistry is determined during reductive elimination. springernature.com Research on the rhodium-catalyzed asymmetric coupling of racemic bicyclic allylic chlorides with various heteroaryl boronic acids has demonstrated the potential for high enantio- and diastereoselectivity. nih.govnih.gov While not always employing benzothiophene (B83047) boronic acid itself, these studies establish the principles for achieving high stereocontrol with heteroaromatic boronic acids.

Boronic AcidCoupling PartnerCatalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Thiophen-2-ylboronic acidRacemic bicyclic allyl chloride[Rh(cod)(OH)]₂ / Ligand>20:197%
Thiophen-3-ylboronic acidRacemic bicyclic allyl chloride[Rh(cod)(OH)]₂ / Ligand>20:198%
Benzo[b]thiophen-2-ylboronic acidRacemic bicyclic allyl chloride[Rh(cod)(OH)]₂ / Ligand>20:198%

Data adapted from studies on rhodium-catalyzed asymmetric Suzuki-Miyaura couplings. researchgate.net

Impact of Sulfur on Palladium Catalysis in Thiopheneboronic Acids

Homo-coupling Reactions of Heterocyclic Boronic Acids

In addition to cross-coupling, boronic acids can undergo homo-coupling to form symmetrical biaryl compounds. This reaction can sometimes be an undesired side product in cross-coupling but can also be optimized to become the main synthetic route. yonedalabs.com

A versatile and environmentally friendly method for the homo-coupling of aryl and heteroarylboronic acids utilizes a copper fluorapatite (B74983) (CuFAP) catalyst. researchgate.netrsc.org This system operates efficiently at ambient temperature without the need for additional ligands or bases. rsc.org Both 2-benzothiopheneboronic acid and 3-benzothiopheneboronic acid have been successfully subjected to these conditions, providing the corresponding symmetrical bis(benzothienyl) products in excellent yields. researchgate.net

Boronic AcidCatalystConditionsProductYield
2-Thiopheneboronic acidCuFAPMeOH, RT2,2'-Bithiophene96% researchgate.net
3-Thiopheneboronic acidCuFAPMeOH, RT3,3'-Bithiophene95% researchgate.net
2-Benzothiopheneboronic acidCuFAPMeOH, RT2,2'-Bis(benzo[b]thiophene)94% researchgate.net
3-Benzothiopheneboronic acidCuFAPMeOH, RT3,3'-Bis(benzo[b]thiophene)93% researchgate.net

Other Boronic Acid-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

The utility of benzothiopheneboronic acid extends beyond the Suzuki reaction to other important palladium-catalyzed transformations, such as the Sonogashira and Buchwald-Hartwig reactions.

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org While boronic acids are not the conventional coupling partner for the alkyne, related methodologies can involve them.

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org Although the standard reaction does not use a boronic acid as a primary substrate, multi-step syntheses often combine Suzuki or other boronic acid couplings with a subsequent Buchwald-Hartwig amination step on the same molecule to build complex, multi-functionalized structures.

Organocatalysis and Lewis Acid Catalysis

Organoboron acids, including this compound, function as stable and organic-soluble Lewis acids. nih.gov Their catalytic activity is primarily based on the Lewis acidity of the trivalent boron center, which facilitates reversible covalent interactions with hydroxyl and carbonyl groups. acs.orgacs.org This interaction enables various modes of electrophilic activation, accelerating a range of organic reactions. acs.orgacs.org

Activation Modes in Organoboron Catalysis

The catalytic prowess of organoboron acids is rooted in their diverse modes of substrate activation. researchgate.net These modes include:

Lewis Acid Catalysis: The boron atom, with its vacant p-orbital, acts as a Lewis acid, coordinating to Lewis bases such as the oxygen atom of a carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Brønsted Acid-Assisted Lewis Acid Catalysis: In some cases, the boronic acid can act in concert with a Brønsted acid. For instance, the combination of an arylboronic acid with oxalic acid can generate a stronger Brønsted acid in situ, which then promotes reactions via an SN1-type mechanism. acs.orgnih.gov

Covalent Activation: Organoboron acids can form reversible covalent bonds with hydroxyl groups, such as those in alcohols and carboxylic acids. acs.orgresearchgate.net This interaction can activate the hydroxyl group for various transformations, including substitution and elimination reactions. acs.org

Bifunctional Catalysis: Arylboronic acids bearing appropriately positioned functional groups can engage in bifunctional catalysis. For example, an ortho-aminomethyl-substituted arylboronic acid can simultaneously activate two different carboxylic acid groups through a combination of Lewis acid and Brønsted base catalysis. nih.gov

Applications in Dehydration Reactions

Organoboron acids are effective catalysts for dehydration reactions, activating alcohols and diols for the loss of water. nih.gov This activation can lead to the formation of carbocation intermediates, which can then undergo various subsequent reactions such as cyclizations, rearrangements, and Friedel-Crafts alkylations. nih.govnih.gov For instance, electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of arenes using benzylic or allylic alcohols as electrophiles. acs.org The catalytic system often involves the in situ formation of a Brønsted acid from the arylboronic acid and a co-catalyst like oxalic acid, which promotes the reaction through an SN1-type pathway. acs.orgnih.gov This methodology has been successfully applied to the synthesis of various substituted compounds, highlighting the utility of arylboronic acids in promoting C-C bond formation through dehydration. nih.gov

Catalysis of Carbonyl Condensation Reactions

Arylboronic acids have proven to be valuable catalysts for various carbonyl condensation reactions, which are fundamental transformations in organic synthesis. nih.gov These reactions are traditionally accelerated by Lewis acids, and organoboron acids provide a milder and often more selective alternative. nih.gov

One of the key applications is in aldol-type condensations. While boric acid itself can catalyze the condensation of aldehydes and ketones, the yields are often low. nih.gov However, arylboronic acids, particularly those with specific substituents, can be more effective. For example, aminoboronic acids have shown promise as aldol (B89426) catalysts through a dual-activation mechanism, where the boron center acts as a Lewis acid and the amine functions as a base. nih.gov

Furthermore, arylboronic acids can be used in multicomponent condensation reactions. Boric acid, for instance, has been shown to be an effective catalyst for the three-component Mannich reaction, leading to the formation of β-amino carbonyl compounds under mild conditions. nih.gov In some cases, tandem reactions combining aldol condensation with subsequent transition-metal-catalyzed additions of arylboronic acids have been developed to produce β-arylated ketones in good to high yields. nih.govacs.org This approach avoids the need to pre-form and purify the intermediate α,β-unsaturated ketones. nih.gov

Reaction TypeCatalyst SystemSubstratesProductsYieldRef
Aldol CondensationBoric AcidAldehydes, Ketonesα,β-Unsaturated CarbonylsLow nih.gov
Mannich ReactionBoric Acid/SilicaAldehyde, Amine, Ketoneβ-Amino Carbonyls- nih.gov
Tandem Aldol/AdditionPlatinacycle/Arylboronic AcidAldehydes, Methyl Ketones, Arylboronic Acidsβ-Arylated KetonesGood to High nih.govacs.org
Vinylogous AldolIron CatalystBiginelli Products, Aryl Aldehydes(E)-6-arylvinyl-dihydropyrimidin-2(1H)-ones- science.gov

Acylation and Alkylation Catalysis

Arylboronic acids serve as effective catalysts for both acylation and alkylation reactions, primarily through the activation of carboxylic acids and alcohols, respectively. nih.gov

In acylation reactions , particularly esterification and amidation, arylboronic acids are highly developed catalysts. nih.gov They activate carboxylic acids towards nucleophilic attack by alcohols or amines.

For alkylation reactions , the activation modes seen in dehydrative processes are applied. nih.gov Arylboronic acids catalyze the Friedel-Crafts alkylation of electron-rich arenes with π-activated alcohols like allylic and benzylic alcohols. nih.gov The reaction is believed to proceed through an SN1-type intermediate, with the boronic acid facilitating the departure of the hydroxyl group as water. nih.gov More recently, arylboronic acid catalysis has been extended to the C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. acs.orgnih.govnih.gov This method allows for the formation of new C-C bonds with water as the only byproduct. nih.govnih.gov A combination of an electron-deficient arylboronic acid, such as pentafluorophenylboronic acid, and a co-catalyst like oxalic acid has been shown to be an efficient system for these transformations. acs.orgresearchgate.net

ReactionCatalyst SystemElectrophileNucleophileProductYieldRef
Friedel-Crafts AlkylationPentafluorophenylboronic acidBenzylic/Allylic AlcoholsElectron-rich ArenesAlkylated Arenes- nih.gov
C-AlkylationPentafluorophenylboronic acid / Oxalic acidSecondary Benzylic Alcohols1,3-DiketonesC-Alkylated Diketonesup to 98% acs.orgnih.gov
C-AlkylationPentafluorophenylboronic acid / Oxalic acidSecondary Benzylic Alcohols1,3-KetoestersC-Alkylated KetoestersGood acs.orgnih.gov
AllylationPentafluorophenylboronic acid / Oxalic acidBenzylic AlcoholsAllyltrimethylsilaneAllylated Productsup to 96% nih.govnih.gov

Cycloaddition Reactions

Arylboronic acids have emerged as effective catalysts for various cycloaddition reactions, a powerful tool for the construction of cyclic molecules. nih.gov Their catalytic activity in these reactions is generally attributed to the electrophilic activation of one of the reactants through coordination with the boron atom. researchgate.netnih.gov

One notable application is in the Diels-Alder reaction . Arylboronic acids can catalyze the [4+2] cycloaddition between dienes and α,β-unsaturated carboxylic acids as dienophiles. researchgate.net The boronic acid is thought to lower the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated acid by forming a covalent monoacylated hemiboronic ester intermediate, thereby accelerating the reaction. researchgate.net

Furthermore, arylboronic acids have been successfully employed in [4+3] cycloaddition reactions . For instance, 3,5-bis(trifluoromethyl)phenylboronic acid has been identified as a superior catalyst for the reaction between allylic cations and various dienes, leading to the synthesis of highly substituted seven-membered rings, such as cyclohepta[b]benzofurans and cyclohepta[b]indoles, in excellent yields. rsc.orgdntb.gov.ua The proposed mechanism involves the formation of an ionic intermediate from the substrate and the boronic acid, which then undergoes the cycloaddition. rsc.org

Arylboronic acids have also been found to catalyze 1,3-dipolar cycloadditions . In certain cases, they can facilitate the Huisgen cycloaddition of azides with terminal alkynes bearing a carboxylic acid group, even in the absence of the traditional copper catalyst. nih.gov The catalytic effect is believed to arise from the electrophilic activation of the alkyne through the formation of a covalent adduct with the boronic acid. nih.gov

Cycloaddition TypeCatalystReactant 1Reactant 2ProductRef
[4+2] Diels-AlderArylboronic acidDiene2-Alkynoic acidPolysubstituted aromatic carboxylic acid researchgate.net
[4+3] Annulation3,5-Bis(trifluoromethyl)phenylboronic acidAllylic cationDieneCyclohepta[b]benzofuran/indole rsc.org
1,3-Dipolar Cycloadditionortho-Nitrophenylboronic acidAzideAlkyne-carboxylic acidTriazole nih.gov

Reductions of Amides via Hydrosilylation

Benzothiophene-based boronic acids have been identified as effective organocatalysts for the reduction of amides to amines using hydrosilanes as the reducing agent. nih.gov This metal-free catalytic system demonstrates good functional-group tolerance, allowing for the selective reduction of tertiary, secondary, and primary amides. nih.govlookchem.com The reaction proceeds cleanly and provides a straightforward synthetic route to various amines. lookchem.com

The proposed mechanism involves the interaction of the hydroxyl group of the boronic acid with the carbonyl group of the amide through hydrogen bonding, which activates the amide for reduction by the hydrosilane. lookchem.com This methodology offers a valuable alternative to traditional metal-hydride reductions and noble-metal-catalyzed hydrosilylations, which often suffer from limited functional-group compatibility. lookchem.com

Amide TypeCatalystReducing AgentProductFunctional Group ToleranceRef
Tertiary AmidesBenzothiophene-based boronic acidHydrosilaneTertiary AminesGood nih.govlookchem.com
Secondary AmidesBenzothiophene-based boronic acidHydrosilaneSecondary AminesGood nih.govlookchem.com
Primary AmidesBenzothiophene-based boronic acidHydrosilanePrimary AminesGood nih.govlookchem.com

Mechanistic Investigations of Catalytic Pathways

The catalytic efficacy of this compound and its analogs is deeply rooted in a series of intricate mechanistic pathways. These pathways govern the interaction between the boronic acid catalyst and the reactants, ultimately dictating the reaction's outcome and efficiency. Understanding these mechanisms at a molecular level is crucial for the rational design of more advanced catalysts and the optimization of existing catalytic systems. This section delves into the fundamental aspects of these catalytic pathways, including the formation of key intermediates, the role of non-covalent interactions, the influence of electronic properties, and the insights gained from computational modeling.

Formation of Boron Enolates and Enediols

A pivotal step in many boronic acid-catalyzed reactions, particularly aldol-type and condensation reactions, is the formation of boron enolates or enediols. nih.gov These intermediates are generated through the reaction of a carbonyl compound with the boronic acid. While the direct formation of boron enolates from ketones or aldehydes can be challenging, several strategies have been developed to access these reactive species.

One effective method involves the gold-catalyzed addition of an arylboronic acid, such as an analog of this compound, to an alkyne. ucl.ac.uknih.gov This process rapidly generates a boron enolate at ambient temperature, which can then participate in subsequent reactions. For instance, the reaction of an ortho-alkynylbenzeneboronic acid with a gold catalyst leads to the formation of a six-membered boron enolate. ucl.ac.uk This intermediate can then react with an aldehyde in an aldol reaction to form a cyclic boronate ester. ucl.ac.uk The mild conditions of this enolate formation method make it compatible with a variety of functional groups. ucl.ac.uk

Another approach to generate boron enolates involves the nucleophilic addition of an α-borylated carbanion to an ester. brighton.ac.uk This strategy results in the formation of a boron enolate that can be trapped by electrophiles. brighton.ac.uk The strength of the boron-oxygen bond, which is significantly greater than that of a boron-carbon bond, facilitates the tautomerization from a C-bound to an O-bound boron enolate. brighton.ac.uk

In reactions involving dicarbonyl compounds like pyruvic acids, bidentate binding to the organoboron catalyst is a key feature. nih.gov This tight and rapid binding, even in aqueous solutions, facilitates the subsequent reaction. nih.gov For substrates like hydroxyacetone (B41140), the reaction is proposed to proceed through a boron enediol. nih.gov The formation of these organized boronate complexes is crucial for achieving high diastereoselectivity in certain aldol reactions. nih.gov

The table below summarizes key aspects of boron enolate formation relevant to arylboronic acid catalysis.

Method of Formation Precursors Key Features Resulting Intermediate
Gold-Catalyzed Additionortho-Alkynylbenzeneboronic acids and alkynesMild reaction conditions, rapid formation. ucl.ac.uknih.govCyclic boron enolate
Nucleophilic Substitutionα-Borylated nucleophiles and estersForms a B-C bond followed by tautomerization to a more stable B-O bond. brighton.ac.ukO-bound boron enolate
Reaction with DicarbonylsPyruvic acids or hydroxyacetone and arylboronic acidsBidentate binding to the boronic acid. nih.govBoron enolate or enediol

Role of Hydrogen Bonding in Catalytic Activity

Hydrogen bonding is a critical non-covalent interaction that plays a multifaceted role in the catalytic activity of this compound and its analogs. wikipedia.org It contributes to the stabilization of transition states, the orientation of substrates, and the activation of reactants. wikipedia.orgacs.orgrsc.org

In many catalytic cycles, the boronic acid's hydroxyl groups can act as hydrogen-bond donors. This interaction can activate electrophiles, such as carbonyl compounds, by increasing their polarization and making them more susceptible to nucleophilic attack. nih.gov Furthermore, hydrogen bonding can help to organize the reactants in the transition state, leading to enhanced stereoselectivity. nih.gov For example, in the aldol reaction, a hydrogen bond between the boronic acid and the aldehyde can help to create a well-defined transition state, resulting in high diastereoselectivity. nih.gov

The presence of other functional groups on the boronic acid or in the catalytic system can also contribute to hydrogen bonding networks. For instance, in rhodium-catalyzed 1,4-addition reactions, the amide proton of a chiral ligand can participate in hydrogen bonding with the substrate, stabilizing the transition state and influencing enantioselectivity. rsc.org Similarly, the alcohol function on an N-heterocyclic carbene (NHC) ligand in a rhodium complex can play a role analogous to that of water, participating in hydrogen bonding and influencing the catalytic activity in the addition of arylboronic acids to enones. acs.org

The ability of boronic acids to form hydrogen bonds is also a factor in their interaction with Lewis bases. Studies have shown that for some reactions, hydrogen-bonding interactions are the predominant mode of activation, rather than coordination to the Lewis acidic boron center. researchgate.net This highlights the versatility of boronic acids as catalysts, capable of operating through different activation modes.

The following table outlines the key roles of hydrogen bonding in arylboronic acid catalysis.

Role of Hydrogen Bonding Mechanism Effect on Reaction Example
Substrate ActivationDonation of a hydrogen bond to an electrophile (e.g., carbonyl). nih.govIncreases electrophilicity of the substrate.Aldol reactions. nih.gov
Transition State StabilizationFormation of hydrogen bonds within the transition state assembly. rsc.orgLowers the activation energy and can control stereoselectivity. rsc.orgAsymmetric 1,4-addition reactions. rsc.org
Catalyst-Ligand InteractionHydrogen bonding involving functional groups on ligands. acs.orgInfluences the overall catalytic activity and efficiency.Rhodium-catalyzed additions with functionalized NHC ligands. acs.org
Anion BindingSequestration of anions by hydrogen-bond donors. wikipedia.orgFacilitates the formation of reactive cationic species.Urea and thiourea (B124793) co-catalysis. wikipedia.org

Influence of Boron Lewis Acidity on Reaction Kinetics

The Lewis acidity of the boron center in this compound and its analogs is a fundamental property that significantly influences their catalytic activity and reaction kinetics. raineslab.com Boronic acids, despite having hydroxyl groups, primarily function as Lewis acids due to the electron-deficient nature of the trivalent boron atom, which possesses a vacant p-orbital. raineslab.com

The Lewis acidity of an arylboronic acid can be modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine atoms or nitro groups, increase the Lewis acidity of the boron center. raineslab.comnih.gov This enhanced acidity generally leads to a lower pKa of the boronic acid. nih.gov In many reactions, a correlation exists between the Lewis acidity of the boronic acid catalyst and the reaction rate. nih.gov More Lewis acidic boronic acids are often more efficient catalysts for reactions that proceed through electrophilic activation. nih.gov

The catalytic cycle often involves the formation of a Lewis acid-base complex between the boronic acid and a substrate containing a Lewis basic site, such as an oxygen or nitrogen atom. nih.gov The stability of this complex and the degree of activation of the substrate are directly related to the Lewis acidity of the boron center. For instance, in the activation of alcohols, highly electron-deficient arylboronic acids can facilitate nucleophilic substitution, often via an SN1-type mechanism. nih.gov

However, the relationship between Lewis acidity and catalytic activity is not always linear. In some cases, an optimal level of Lewis acidity is required. Excessively strong Lewis acids can lead to catalyst deactivation or undesired side reactions. researchgate.net Furthermore, some studies suggest that for certain reactions, the catalytic activity correlates better with the hydrogen-bonding ability of the boronic acid rather than its Lewis acidity as measured by pKa values. researchgate.net This indicates that the mode of catalysis is dependent on the specific reaction and substrates involved.

The table below provides a summary of the influence of boron Lewis acidity on catalytic reactions.

Factor Effect on Lewis Acidity Impact on Reaction Kinetics Reference
Electron-withdrawing substituentsIncreases Lewis acidityGenerally increases reaction rates for electrophilic activation. raineslab.comnih.gov
Electron-donating substituentsDecreases Lewis acidityGenerally decreases reaction rates for electrophilic activation.
Formation of boronate anionCreates a tetrahedral, less Lewis acidic species.Can be a key step in nucleophilic activation pathways. nih.gov
Steric hindrance around boronCan impede substrate binding.May decrease reaction rates.

Computational Studies on Transition States and Activation Energies

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving boronic acids. montclair.edu Density Functional Theory (DFT) and other quantum chemical methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of activation energies. montclair.edursc.org These theoretical insights complement experimental findings and provide a deeper understanding at the atomic and electronic levels. montclair.edu

Computational studies can map out the potential energy surface of a reaction, identifying the most favorable pathway and the rate-limiting step. montclair.edu For example, in a proposed mechanism for the trifluoromethylation of boronic acids, computational analysis of the transition state energy barriers helped to determine the thermodynamic feasibility of the reaction pathway. montclair.edu Such calculations can also compare alternative mechanistic proposals, as demonstrated in a study where a pathway involving early base-promoted transmetalation was found to be thermodynamically less favorable. montclair.edu

The analysis of transition state geometries provides crucial information about the key interactions that govern reactivity and selectivity. For instance, in the protodeboronation of boronic acids, computational models have identified transition states involving one or two water molecules, with the latter having a lower enthalpic barrier but a higher entropic penalty. rsc.org These calculations can also reveal the significant role of the solid state in reducing the entropic barrier to reaction. rsc.org

Furthermore, computational models are used to understand the role of co-catalysts and solvent effects. Explicit solvent calculations have shown a significant impact on reaction energies, indicating the necessity of including solvent molecules in the models for accurate predictions. montclair.edu Distortion/interaction analysis is another powerful computational technique that can explain the reactivity and diastereoselectivity in cycloaddition reactions by quantifying the energy required to deform the reactants into the transition state geometry. researchgate.net

The table below presents examples of how computational studies have provided insights into boronic acid catalysis.

Computational Method Investigated Aspect Key Finding Reference
DFT CalculationsReaction energy pathwaysDetermined the thermodynamic feasibility of proposed mechanistic steps. montclair.edu
Transition State SearchGeometry and energy of transition statesElucidated the role of water and entropy in protodeboronation. rsc.org
Implicit/Explicit Solvent ModelsEffect of solvent on reaction energiesShowed that explicit solvent inclusion is crucial for accurate modeling. montclair.edu
Distortion/Interaction AnalysisDiastereoselectivity in cycloadditionsRevealed that high deformation energies of reactants can hinder reactivity. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Boronic Acids as Bioisosteres

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. drughunter.combeilstein-journals.org This approach is often employed to enhance a drug candidate's activity, selectivity, and pharmacokinetic profile. scispace.comnih.govresearchgate.net Boronic acids, including 5-benzothiopheneboronic acid, have emerged as valuable bioisosteres. drughunter.comprismbiolab.comresearchgate.net

Carboxylic acids are prevalent in many biologically active molecules but can present challenges such as poor membrane permeability and metabolic instability. drughunter.comscispace.comnih.gov Boronic acids can serve as effective mimics of carboxylic acids. scispace.comnih.govnih.gov They can also act as bioisosteres for amino acids, a fundamental component of proteins. researchgate.net This mimicry allows for the design of novel therapeutic agents with potentially improved pharmacological properties. scispace.comnih.gov

Enzyme Inhibition Mechanisms

A significant area of interest for this compound and related boronic acid derivatives is their ability to inhibit enzymes, particularly β-lactamases. nih.gov These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, a widely used class of antibacterial drugs. mdpi.comnih.gov

β-Lactamases are categorized into four main classes: A, B, C, and D. mdpi.comnih.gov Classes A, C, and D are serine β-lactamases (SBLs), which utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their activity. mdpi.comnih.govmdpi.com Boronic acids have demonstrated the ability to inhibit enzymes from all four classes, making them broad-spectrum inhibitors. asm.orgfrontiersin.org Specifically, derivatives of benzothiophene (B83047) boronic acid have shown activity against various β-lactamases. researchgate.netnih.gov

The following table provides an overview of the β-lactamase classes and examples of enzymes inhibited by boronic acid derivatives.

ClassTypeExamples of Inhibited Enzymes
A Serine β-LactamaseKPC-2, GES-5, CTX-M-15, TEM-1
B Metallo-β-LactamaseNDM-1, VIM-2
C Serine β-LactamaseAmpC, P99
D Serine β-LactamaseOXA-24/40, OXA-48

This table is for illustrative purposes and includes examples of enzymes from various studies on boronic acid inhibitors, not exclusively this compound.

The inhibitory action of boronic acids against serine β-lactamases involves the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site. researchgate.netresearchgate.netnih.govmdpi.com The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the serine residue. researchgate.netresearchgate.net This results in the formation of a stable tetrahedral adduct, which mimics the transition state of the natural substrate hydrolysis reaction. researchgate.netnih.govnih.gov This covalent interaction effectively blocks the enzyme's activity. uliege.be

In the active site of metallo-β-lactamases, boronic acids undergo a chemical reaction with a nucleophilic hydroxide (B78521) anion. mdpi.comnih.gov This interaction leads to the formation of a covalent tetrahedral product known as a hydroxyboronate anion. mdpi.comnih.gov The boron atom in the inhibitor displays stronger electrophilic properties than the carbonyl carbon atom of a typical β-lactam substrate, facilitating this reaction. researchgate.net The formation of this stable hydroxyboronate anion within the active site is a key step in the inhibition of metallo-β-lactamases. nih.gov

The mechanism of inhibition by boronic acids can be contrasted with the normal process of substrate hydrolysis by β-lactamases. In the hydrolysis of a β-lactam antibiotic, the enzyme's active site serine (in SBLs) or a metal-activated hydroxide (in MBLs) attacks the carbonyl carbon of the β-lactam ring. mdpi.com This leads to the opening of the ring and inactivation of the antibiotic. mdpi.com Boronic acid inhibitors effectively mimic this initial step but form a more stable adduct, thus preventing the completion of the catalytic cycle and regeneration of the active enzyme. mdpi.comnih.gov The energy barrier for the nucleophilic attack on a boronic acid inhibitor is significantly lower than that for a typical substrate like imipenem, making the inhibition process highly efficient. researchgate.net

Mechanistic Insights into Hydroxyboronate Anion Formation

Inhibition of HIV Protease

Chemotherapeutic Agents

The benzothiophene scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with demonstrated biological activities, including anticancer effects. researchgate.net While direct chemotherapeutic activity of this compound is not documented, its critical role as a key building block for a potent anticancer agent is well-established. researchgate.net

An isomer, a benzothiophen-2-yl-boronic acid, was developed as a key intermediate for the synthesis of the FGFR inhibitor Rogaratinib, an agent investigated for cancer therapy. researchgate.net The manufacturing route for this building block underwent significant evolution, highlighting its industrial importance. researchgate.net The process development involved overcoming challenges such as proto-deboronation and boroxine (B1236090) formation to produce a stable, high-purity boronic acid intermediate suitable for large-scale synthesis. researchgate.net This underscores the value of benzothiopheneboronic acids not as direct agents, but as indispensable precursors in the creation of complex chemotherapeutics.

Table 1: Synthetic Strategies for a Key Benzothiopheneboronic Acid Building Block

Retrosynthetic Strategy Description Key Challenges Ref.
Thiophene (B33073) Construction Initial research route involving the construction of the thiophene ring onto a benzene (B151609) precursor. Utilized for initial kilogram-scale supply but faced issues with catalyst costs and purity requirements for market supply. researchgate.net
Newman-Kwart Rearrangement An alternative approach investigated during process development. This route was ultimately not pursued for the final manufacturing process. researchgate.net

| Benzene-Ring Formation | Final industrial strategy involving the formation of the benzene ring onto a thiophene precursor. | Though having a higher step-count, this was mitigated by telescoping and yielded a stable, crystalline boronic acid. | researchgate.net |

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that requires the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a short range, approximately the diameter of a single cell, allowing for highly localized destruction of cancer cells while sparing adjacent healthy tissue.

The success of BNCT is critically dependent on the development of boron-containing delivery agents that can achieve high concentration ratios in tumor versus normal tissue. Theoretically, as a boron-containing compound, this compound could be a candidate for BNCT. However, a review of the scientific literature did not identify any studies that have synthesized or evaluated this compound specifically for this application.

Targeted Drug Delivery Systems (Theoretical Framework)

The boronic acid functional group provides a strong theoretical basis for the use of this compound in targeted drug delivery systems. Phenylboronic acid and its derivatives can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. This unique property allows them to selectively bind to sialic acids, which are nine-carbon sugar acids often found at the terminal positions of glycan chains on cell surface glycoproteins and glycolipids.

Many types of cancer cells are known to have an over-expression of sialic acids on their surface, a phenomenon known as hypersialylation. This distinct feature of the tumor microenvironment can be exploited for targeted drug delivery. A drug delivery system functionalized with boronic acid moieties could theoretically target and bind to the sialic acid-rich surfaces of cancer cells, thereby increasing the local concentration of a therapeutic payload at the tumor site and potentially reducing systemic toxicity. While this is a well-regarded strategy for phenylboronic acids in general, specific research applying this theoretical framework to this compound was not identified in the searched literature.

Rational Design of Boronic Acid-Based Inhibitors

The rational design of inhibitors utilizing the boronic acid functional group is a well-established strategy in medicinal chemistry, particularly for enzymes that catalyze hydrolysis, such as serine proteases. marquette.edu Boronic acids are effective because they can act as transition-state analogs. The boron atom, being Lewis acidic, can accept a lone pair of electrons from a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine. marquette.edu This interaction forms a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of the enzymatic reaction, leading to potent inhibition. marquette.eduresearchgate.net

The benzothiophene moiety, as seen in this compound, offers a rigid, bicyclic aromatic scaffold that can be strategically modified. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with specific pockets within an enzyme's active site. researchgate.net The development of boronic acid-based inhibitors is often an iterative process, combining chemical synthesis, biological evaluation, and structural or computational analysis to optimize potency, selectivity, and pharmacokinetic properties.

Structural and Computational Approaches for Design

Structural biology and computational chemistry are indispensable tools in the rational design of boronic acid inhibitors, including those based on the 5-benzothiophene scaffold. These approaches provide detailed insights into the molecular interactions between the inhibitor and its target enzyme, guiding the design of more effective molecules. nih.govnih.gov

X-ray Crystallography: Obtaining crystal structures of a target enzyme in complex with a boronic acid inhibitor provides a high-resolution map of the binding site. uliege.be Analysis of these structures reveals the precise orientation of the inhibitor and the key interactions that stabilize the complex. For instance, in the context of serine β-lactamases, crystallography has shown that aryl boronic acids bind to a well-defined cleft that also accommodates the R1 side chain of β-lactam substrates. uliege.beresearchgate.net The boronic acid forms a covalent bond with the catalytic Ser64 residue, while one of its hydroxyl groups interacts with the highly conserved oxyanion hole. researchgate.netuliege.be The aryl ring, such as the benzothiophene group, is often stabilized by interactions with residues like Asn152. uliege.be This structural information is crucial for designing derivatives with improved affinity by modifying the scaffold to occupy additional pockets or form new favorable interactions.

Computational Modeling and Docking: Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding modes of potential inhibitors. researchgate.netnih.gov Docking algorithms can screen virtual libraries of compounds, including derivatives of this compound, against the three-dimensional structure of a target protein to predict their binding affinity and orientation. nih.gov

These computational approaches allow for the investigation of:

Binding Poses: Predicting how different substituted benzothiopheneboronic acids will fit into the active site.

Scoring Functions: Estimating the binding energy to rank potential inhibitors before their synthesis.

Identification of Key Interactions: Highlighting potential hydrogen bonds, hydrophobic interactions, and the crucial covalent bond formation with the active site serine. researchgate.net

For example, in the design of inhibitors for class C β-lactamases, computational studies combined with crystallographic data have been used to characterize binding sites and understand how small aryl boronic acids orient themselves within the active site cleft. uliege.be This synergy between computational prediction and experimental validation accelerates the design-synthesize-test cycle, leading to the more rapid identification of potent and selective inhibitors. nih.gov

The table below summarizes the key molecular interactions involved in the binding of aryl boronic acid inhibitors to serine proteases, which are principles directly applicable to the design of inhibitors based on this compound.

Interaction TypeInhibitor MoietyEnzyme Residue/SiteSignificance
Covalent BondBoronic Acid (Boron atom)Catalytic Serine (e.g., Ser64)Mimics the tetrahedral transition state, forming a stable boronate adduct. researchgate.netuliege.be
Hydrogen BondBoronic Acid HydroxylOxyanion HoleStabilizes the negatively charged tetrahedral intermediate analog. uliege.be
Aromatic/Hydrophobic InteractionBenzothiophene RingHydrophobic Pockets / Residues (e.g., Asn152)Anchors the inhibitor in the active site and contributes to binding affinity. uliege.be

The development of the anti-cancer agent Rogaratinib, which uses a benzothiophene-2-yl-boronic acid as a key building block, exemplifies the importance of SAR in medicinal chemistry. researchgate.net Although the specific boronic acid isomer is different, the principles of using the benzothiophene scaffold to achieve desired biological activity are the same. Such studies generate valuable data that informs the rational design of new therapeutic agents.

The table below presents inhibition data for a selection of boronic acid-based inhibitors against various β-lactamases, illustrating the impact of structural modifications on inhibitory potency. While not all are direct derivatives of this compound, they demonstrate the principles of rational design within this class of compounds.

CompoundTarget EnzymeInhibition Constant (K_i)
3-azidomethylphenyl boronic acid (Warhead 3)AmpC700 nM nih.gov
Compound 10a (Triazole derivative)AmpC140 nM nih.gov
Compound 5 (Triazole derivative)KPC-2730 nM nih.gov
Phenylboronic acid derivative 2KPC-2Data not specified, but noted as potent researchgate.net
Phenylboronic acid derivative 4GES-5Data not specified, but noted as potent researchgate.net

Applications in Materials Science and Organic Electronics

Conjugated Polymer and Oligomer Synthesis

The synthesis of conjugated polymers and oligomers is a cornerstone of modern materials science, aiming to create solution-processable semiconductors with tunable properties. 5-Benzothiopheneboronic acid serves as a key monomer in these syntheses, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.combath.ac.uk This reaction forms carbon-carbon bonds between the benzothiophene (B83047) unit and other aryl halides or triflates, allowing for the systematic construction of extended π-conjugated backbones. sigmaaldrich.comavantorsciences.com The versatility of the Suzuki coupling enables the incorporation of a wide variety of functional groups and aromatic systems, leading to a vast library of materials with tailored characteristics. avantorsciences.com

The primary method for integrating the benzothiophene moiety into π-systems is the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comnih.gov In a typical reaction, this compound is coupled with a di-halogenated or di-triflated aromatic comonomer in the presence of a palladium catalyst and a base. This approach has been successfully used to synthesize a variety of complex structures, including:

Alternating Copolymers: Polymers where benzothiophene units alternate with other aromatic or heteroaromatic rings. This strategy is fundamental to tuning the polymer's electronic band gap and molecular orbital energy levels. nycu.edu.tw

Donor-Acceptor (D-A) Systems: The electron-rich benzothiophene unit can act as a donor component when copolymerized with electron-accepting monomers. This D-A architecture is crucial for creating materials with strong intramolecular charge transfer (ICT), which is beneficial for optoelectronic applications. tsijournals.com

Polycyclic Aromatic Frameworks: Intramolecular coupling reactions following an initial Suzuki coupling can produce larger, fused-ring systems, such as indacenodibenzothiophenes and benzothieno[3,2-b]naphtho[2,3-b]thiophenes. nih.govresearchgate.net These highly planar and extended molecules are excellent candidates for high-performance organic semiconductors.

The inclusion of the benzothiophene unit has a profound impact on the photophysical and electronic properties of the resulting polymers and oligomers. The rigid and planar nature of the benzothiophene moiety promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. mdpi.com

Key influences include:

Absorption and Emission: Benzothiophene-containing polymers often exhibit absorption maxima in the UV-visible region. The specific wavelength can be fine-tuned by pairing it with different comonomers. For instance, creating donor-acceptor structures can red-shift the absorption spectrum, allowing the material to harvest more light, which is advantageous for photovoltaic applications. tsijournals.commdpi.com Some benzothiophene derivatives exhibit strong fluorescence, with emission properties that can be modulated by solvent polarity, indicating intramolecular charge transfer characteristics.

Electronic Energy Levels: The benzothiophene group helps to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. Its electron-donating nature tends to raise the HOMO level, which can be strategically used to align with the energy levels of other materials in a device, such as electrodes or acceptor molecules, to facilitate efficient charge injection or transfer. nih.gov

Optoelectronic Properties of Selected Benzothiophene-Based Compounds
Compound TypeAbsorption Max (λabs)Emission Max (λem)Energy Levels (HOMO/LUMO)Reference
Donor-Acceptor Silacycle410 nmBlue (solution), Yellow (solid)-5.78 eV / -3.12 eV tsijournals.com
Thieno[3,2-f]isoquinoline Derivative327-337 nm352-369 nmNot Specified
Benzodithiophene-based CopolymerNot SpecifiedRed-shifted vs. non-functionalizedNot Specified nycu.edu.tw

Incorporation of Benzothiophene-Boronic Acid into π-Systems

Organic Field-Effect Transistors (OFETs)

Materials derived from this compound are frequently used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). fishersci.ca OFETs are fundamental components of organic electronics, serving as switches and amplifiers in circuits for applications like flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The incorporation of the benzothiophene moiety into conjugated systems often leads to materials with excellent stability and good charge transport characteristics, making them highly suitable for OFET applications. sigmaaldrich.comnih.gov

Benzothiophene-based materials typically exhibit p-type (hole-transporting) behavior, although ambipolar or n-type (electron-transporting) characteristics can be engineered. researchgate.net The sulfur atom in the thiophene (B33073) ring and the extended π-conjugation contribute to stabilizing positive charge carriers (holes). The planarity of these molecules facilitates strong intermolecular interactions and ordered packing in thin films, which creates efficient pathways for charge carriers to move through the material, resulting in high hole mobility (μh). nih.gov

For example, solution-processed OFETs using benzo[1,2-b:4,5-b′]bis[b]benzothiophene derivatives have demonstrated hole mobilities up to 0.01 cm²/V·s. Furthermore, indacenodibenzothiophene (IDBT) derivatives, synthesized using benzothiopheneboronic acid precursors, have shown some of the highest hole mobilities achieved for this class of materials, highlighting their potential for high-performance electronics. researchgate.net

Charge Carrier Mobilities for Selected Benzothiophene-Based Materials in OFETs
Material ClassDevice TypeHole Mobility (μh)Reference
Indacenodibenzothiophenes (IDBTs)OFETHigh (specific value varies with derivative) researchgate.net
Benzo[1,2-b:4,5-b′]bis[b]benzothiopheneSolution-processed OFETUp to 0.01 cm²/V·s
Benzothieno[3,2-b]naphtho[2,3-b]thiophene (BTNT)Thin-Film TransistorHigh (dependent on regioisomer) nih.gov
Benzodithiophene-3-hexylthiophene CopolymerOFETHigher than non-functionalized analog nycu.edu.tw

Phosphorescent Sensors

Beyond transistor applications, benzothiopheneboronic acid is a valuable precursor for creating chemosensors. bath.ac.uk These sensors are designed molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their optical properties, like fluorescence or phosphorescence. The boronic acid group can act as a recognition site, binding to the target analyte, while the benzothiophene unit can form part of the signaling fluorophore or phosphore. nih.gov

Benzo[b]thiophene-2-boronic acid is explicitly used in the synthesis of phosphorescent sensors for the quantification of copper(II) ions (Cu²⁺). bath.ac.uk Copper is a vital transition metal but is toxic at elevated concentrations, making its detection crucial for environmental and biological monitoring. researchgate.net

The sensing mechanism often involves the boronic acid group acting as a binding site for the Cu²⁺ ion. nih.gov This interaction modulates the electronic properties of the attached benzothiophene-based phosphorescent unit. Typically, the binding of a paramagnetic metal ion like Cu²⁺ leads to quenching (a significant decrease) of the sensor's fluorescence or phosphorescence intensity. researchgate.netfishersci.ca This "turn-off" response can be measured and correlated to the concentration of the copper ions in a sample. The high selectivity of these sensors arises from the specific coordination chemistry between the boronic acid and the target metal ion, allowing for the detection of Cu²⁺ even in the presence of other competing ions. nih.govresearchgate.net

Covalent Organic Frameworks (COFs)

The integration of specific organic building blocks into highly ordered, porous crystalline structures known as Covalent Organic Frameworks (COFs) has opened new avenues in materials science. The unique electronic and structural properties of the benzothiophene moiety make this compound a prospective candidate for the design and synthesis of novel COF materials. The sulfur-containing aromatic system can impart favorable electronic characteristics, while the boronic acid functional group provides a versatile handle for the formation of dynamic covalent bonds, which are essential for the self-assembly of crystalline COF architectures. While extensive research exists on benzothiophene-based COFs synthesized through linkages like imines, direct reports on the use of this compound for the construction of boronate ester-linked COFs are not prevalent in the surveyed scientific literature. However, the principles of boronate ester COF synthesis and the mechanistic aspects of their formation are well-established and can be described to understand the potential role of this compound in this context.

The synthesis of boronate ester-linked COFs typically involves the condensation reaction between a boronic acid and a polyol, most commonly a catechol derivative. This reaction is reversible, which allows for "error correction" during the polymerization process, leading to the formation of a thermodynamically stable, crystalline framework rather than an amorphous polymer. This process is a cornerstone of dynamic covalent chemistry.

While a specific COF synthesized directly from this compound is not prominently documented in the reviewed literature, the general methodology can be illustrated by the synthesis of the well-known COF-5. In this archetypal synthesis, 1,4-benzenediboronic acid reacts with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) under solvothermal conditions. The reaction is typically carried out in a mixture of solvents like mesitylene (B46885) and dioxane, which facilitates the removal of water as a byproduct and drives the equilibrium towards the formation of the COF.

A hypothetical synthesis involving this compound would likely follow a similar strategy, where it would be reacted with a trigonal polyol linker like HHTP to form a two-dimensional hexagonal framework. The benzothiophene units would then be incorporated into the struts of the COF, potentially influencing its electronic properties and stacking behavior.

Table 1: Representative Synthesis of a Boronate Ester-Linked COF (COF-5)

Parameter Description
Monomer 1 1,4-Benzenediboronic acid (BDBA)
Monomer 2 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)
Linkage Boronate Ester
Solvent System Typically a mixture of mesitylene and 1,4-dioxane
Temperature 85-120 °C
Reaction Time Several days
Product Crystalline porous solid

This table illustrates a general synthesis for a boronate ester-linked COF. The specific conditions can be varied to optimize crystallinity and porosity.

The formation of boronate ester-linked COFs is a complex process governed by the principles of dynamic covalent chemistry and crystallization. The mechanism involves several key stages, from the initial molecular recognition and condensation to nucleation and crystal growth.

The initial step is the reversible formation of boronate ester bonds between the boronic acid and catechol moieties of the monomers. This reaction is typically catalyzed by the removal of water, which shifts the equilibrium towards the product. The reversibility of this linkage is crucial, as it allows for the breaking and reforming of bonds, enabling the system to self-correct and adopt the most thermodynamically stable, ordered crystalline structure.

Kinetic studies on the formation of 2D boronate ester-linked COFs, such as COF-5, have provided valuable mechanistic insights. These studies have shown that the formation of the COF can proceed through the nucleation and growth of soluble oligomeric species. The rate of precipitation of the crystalline COF can be monitored, and it has been found to follow an Arrhenius temperature dependence. The reaction order can be complex, often showing a second-order dependence on both the boronic acid and catechol monomers.

Furthermore, the choice of solvents and the presence of additives can significantly influence the kinetics of COF formation and the quality of the resulting material. For instance, the addition of a controlled amount of water can sometimes lead to an increase in the crystallite domain size, suggesting that a balance between the forward and reverse reactions is necessary for optimal crystal growth. The mechanism of boronate ester exchange, which is critical for error correction, is thought to occur primarily through hydrolysis under certain conditions.

In some cases, the transformation of boronate ester linkages into other types of linkages, such as anionic spiroborate linkages, has been observed. This transformation can be catalyzed by basic conditions and involves the protodeboronation of the boronate ester. This highlights the dynamic nature of the boron-based linkages within these frameworks and the potential for post-synthetic modifications.

Advanced Derivatization and Spectroscopic Characterization in Research Contexts

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of 5-Benzothiopheneboronic acid is a key strategy employed for both analytical detection and synthetic applications. These chemical modifications can enhance stability, facilitate purification, and introduce new functionalities.

A prominent characteristic of boronic acids is their capacity to reversibly form cyclic esters with diols. aablocks.comsigmaaldrich.com This reaction is fundamental to the derivatization of this compound, converting it into a more stable boronate ester. sigmaaldrich.com Boronate esters are generally stable in air and can be purified using chromatographic techniques. sigmaaldrich.com

The formation of boronate esters involves the reaction of the boronic acid with a diol, such as pinacol (B44631), in a suitable solvent. organic-chemistry.org This process is often reversible, allowing for the protection of the boronic acid functional group during a synthetic sequence and its subsequent deprotection under specific conditions. scielo.org.mx The stability of the resulting boronate ester is influenced by the nature of the diol and the reaction conditions. scielo.org.mx For instance, the reaction of arylboronic acids with pinacol is a common strategy to produce stable boronate esters that are amenable to various synthetic transformations, including the widely used Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comnih.gov

The table below provides examples of boronate esters formed from boronic acids and various diols, illustrating the versatility of this derivatization strategy.

Boronic Acid ReactantDiol ReactantResulting Boronate Ester TypeReference
Phenylboronic acid1,8-NaphthalenediolNaphthalenediol boronic ester rsc.org
2,6-Difluorophenylboronic acid1,8-NaphthalenediolNaphthalenediol boronic ester rsc.org
Arylboronic acidsPinacolPinacol boronate ester organic-chemistry.orgnih.gov
Carbonylphenylboronic acids2-Amino-2-methyl-1,3-propanediolHeterocyclic zwitterionic boronate ester scielo.org.mx
Carbonylphenylboronic acidsSerinolHeterocyclic zwitterionic boronate ester scielo.org.mx

Selective derivatization of this compound is crucial for targeted applications. One approach involves the use of directing groups to achieve site-selective functionalization. For instance, amide-based directing groups have been utilized in iron-catalyzed benzylic C-H borylation reactions to achieve high selectivity. organic-chemistry.org

Another strategy for selective derivatization is through enantioselective reactions. Chiral catalysts, such as those derived from amino acids, can enable the desymmetrization of prochiral substrates, leading to the formation of enantioenriched products. nih.govacs.org This approach is particularly valuable in the synthesis of chiral molecules with specific biological activities. acs.org

Furthermore, derivatization can be tailored for specific analytical purposes. For example, in the analysis of carbohydrates by gas chromatography-mass spectrometry, derivatization with methylboronic acid has been shown to be an efficient method to obtain a single peak for each target carbohydrate, facilitating their identification and quantification. nih.govrsc.org Similarly, silylation of the carboxyl function is a selective derivatization strategy for the analysis of free carboxylic acids. mdpi.com

Formation of Boronate Esters for Stability and Purification

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

A suite of spectroscopic techniques is indispensable for the comprehensive characterization of this compound and its derivatives. These methods provide detailed information about molecular structure, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organoboron compounds. nih.gov

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. rsc.orgiosrjournals.org Chemical shifts (δ) in the ¹H NMR spectrum of benzothiophene (B83047) derivatives are characteristic of the aromatic and substituent protons. rsc.org

¹³C NMR spectroscopy offers insights into the carbon framework of the molecule. rsc.orgiosrjournals.org The chemical shifts of the carbon atoms in the benzothiophene ring system are sensitive to the nature and position of substituents. rsc.org

¹¹B NMR spectroscopy is particularly valuable for studying boron-containing compounds. nih.gov The chemical shift in the ¹¹B NMR spectrum provides information about the coordination state and geometry of the boron atom. rsc.orgresearchgate.net For instance, a trigonal planar sp²-hybridized boron in a boronic acid typically shows a different chemical shift compared to a tetrahedral sp³-hybridized boron in a boronate ester. aablocks.com Specialized NMR techniques, such as ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between boron and nearby protons, aiding in structural confirmation. nih.gov

The following table summarizes typical NMR data for benzothiophene and related boronic acid derivatives.

Compound TypeNucleusTypical Chemical Shift Range (ppm)Reference
Benzothiophene derivatives¹HAromatic protons typically appear in the downfield region. rsc.org
Benzothiophene derivatives¹³CAromatic carbons show characteristic shifts based on substitution. rsc.org
Organotrifluoroborates¹¹B~ -1.5 to -2.0 researchgate.net
Phenyl boronic ester¹¹B28.0 rsc.org
4-Carboxyphenyl boronate ester¹¹B27.32 mdpi.com
Boron-containing nucleoside dimer¹¹B~ 7.0 nih.gov

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. uni-rostock.de

Gas Chromatography-Mass Spectrometry (GC/MS) is suitable for the analysis of volatile and thermally stable compounds. nih.govchromatographyonline.com Derivatization is often employed to increase the volatility of boronic acids for GC/MS analysis. nih.govchromatographyonline.com The mass spectrum provides a fragmentation pattern that can be used for structural identification. nih.govconicet.gov.ar

High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (HPLC-UV-MS) is a versatile technique that combines the separation power of HPLC with the detection capabilities of UV and mass spectrometry. nih.govmdpi.com This method is particularly useful for the analysis of non-volatile or thermally labile compounds. nih.gov HPLC-UV-MS allows for the separation of complex mixtures and the simultaneous acquisition of UV spectra and mass spectra for each component, aiding in identification and purity assessment. mdpi.comdiva-portal.org

UV-Visible absorption and emission (fluorescence) spectroscopy provide insights into the electronic properties of molecules. uni-rostock.delcms.cz

UV-Visible Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The absorption maxima (λmax) are related to the electronic transitions within the molecule. libretexts.org For benzothiophene derivatives, the absorption spectra are influenced by the extent of conjugation and the presence of chromophores. libretexts.orgresearchgate.net

Emission (Fluorescence) Spectroscopy measures the light emitted by a molecule after it has absorbed light. uni-rostock.de The emission spectrum and fluorescence quantum yield are sensitive to the molecular structure and the solvent environment. uni-rostock.deresearchgate.net Studies on substituted thieno[3,2-f]isoquinolines, which share a similar heterocyclic core, have shown that the introduction of electron-donating or -withdrawing groups can significantly alter their absorption and emission properties. researchgate.net Some derivatives exhibit solvatochromism, where the emission maximum shifts with changes in solvent polarity, indicating the presence of intramolecular charge transfer (ICT) character in the excited state. researchgate.net

The table below shows the absorption and emission data for selected thieno[3,2-f]isoquinoline derivatives, which serve as models for understanding the photophysical properties of related benzothiophene systems.

CompoundAbsorption Maxima (λabs, nm) in Dichloromethane (B109758)Emission Maxima (λem, nm) in DichloromethaneFluorescence Quantum Yield (Φ)Reference
3a336, 304355 (shoulder), 3670.02 researchgate.net
3d337, 304352 (shoulder), 3640.01 researchgate.net
3j327, 277369, 4550.08 researchgate.net

X-ray Crystallography for Ligand-Protein Complexes

X-ray crystallography is a powerful technique in structural biology and drug discovery that provides a high-resolution, three-dimensional view of how a ligand interacts with its protein target. nih.govhilarispublisher.com This method is invaluable for understanding the precise binding mode, the specific intermolecular interactions, and the conformational changes that may occur in both the ligand and the protein upon complex formation. nih.govuliege.be For inhibitors derived from the benzothiophene boronic acid scaffold, X-ray crystallography has been instrumental in deciphering their mechanism of action against key protein targets, such as β-lactamase enzymes, which are responsible for antibiotic resistance. nih.govresearchgate.net

Detailed research findings from crystallographic studies on benzo[b]thiophen-2-ylboronic acid derivatives, an isomer of this compound, reveal critical insights into their broad-spectrum inhibitory activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.gov These studies structurally elucidate how the boronic acid functional group is key to molecular recognition and inhibition. nih.govresearchgate.net

In complexes with serine-β-lactamases, such as GES-5, the boron atom of the inhibitor forms a covalent bond with the catalytic serine residue (e.g., Ser64) in the active site. researchgate.net The oxygen atoms of the boronic acid group typically form hydrogen bonds with other nearby residues, further stabilizing the complex. researchgate.net

In the case of metallo-β-lactamases like NDM-1, which utilize zinc ions for catalysis, the interaction is different but equally effective. X-ray structures show that the inhibitor's boronic acid moiety forms a tetrahedral covalent adduct with a water molecule that is coordinated to the zinc ions in the active site. nih.gov This unique ability of the boron atom to engage with the distinct catalytic mechanisms of different enzyme classes highlights its potential for developing broad-spectrum inhibitors. nih.gov

The data obtained from these crystallographic analyses are crucial for structure-based drug design, allowing researchers to rationally modify the inhibitor to improve its potency, selectivity, and pharmacokinetic properties. hilarispublisher.comuliege.be

Interactive Data Table 1: Crystallographic Data for Benzo[b]thiophen-2-ylboronic Acid Derivatives in Complex with NDM-1 Metallo-β-Lactamase nih.gov

Compound IDPDB CodeResolution (Å)R-work / R-free (%)Key Interactions
1 6G2D1.600.16 / 0.18Boronic acid coordinates metal ions
3 6G2G1.750.19 / 0.21Boronic acid coordinates metal ions
5 6G2I1.700.17 / 0.19Boronic acid coordinates metal ions
6 6G2K1.600.17 / 0.19Boronic acid coordinates metal ions

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor, such as an enzyme. sciforum.netresearchgate.net For 5-Benzothiopheneboronic acid, these simulations are instrumental in understanding its potential as an enzyme inhibitor, a role common for boronic acid derivatives due to their ability to form covalent bonds with serine residues in enzyme active sites. frontiersin.orgsemanticscholar.org

Docking studies of similar benzo[b]thiophene boronic acid derivatives have revealed their potential to bind to the active sites of various enzymes, including β-lactamases. frontiersin.orgresearchgate.net The boron atom in the boronic acid moiety is a key feature, acting as an electrophile that can interact with nucleophilic residues like serine. frontiersin.org The benzothiophene (B83047) ring system provides a scaffold that can be functionalized to enhance binding affinity and selectivity through various non-covalent interactions, such as hydrophobic and π-stacking interactions with the protein's binding pocket. sciforum.net

Table 1: Key Interactions in Molecular Docking of Boronic Acid Inhibitors

Interaction TypeDescriptionKey Residues Involved
Covalent BondingThe boron atom of the boronic acid forms a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site.Serine
Hydrogen BondingHydrogen bonds form between the hydroxyl groups of the boronic acid and polar amino acid residues, as well as with backbone atoms.Aspartate, Histidine, Glycine
Hydrophobic InteractionsThe benzothiophene ring system engages in hydrophobic interactions with nonpolar residues in the binding pocket.Alanine, Valine, Leucine, Isoleucine
π-π StackingThe aromatic benzothiophene ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.Phenylalanine, Tyrosine, Tryptophan

This table is a generalized representation based on studies of similar boronic acid inhibitors.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations offer a detailed description of the electronic structure and energetics of molecules. biorxiv.org These methods are essential for understanding the intrinsic reactivity and properties of this compound at an atomic and subatomic level.

Energetics of Reaction Mechanisms

QM calculations are employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. nih.gov A key reaction for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgyonedalabs.com The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Theoretical studies on the Suzuki-Miyaura reaction have provided insights into the energetics of each step. The oxidative addition of an aryl halide to a palladium(0) catalyst is often the rate-determining step. nih.gov The subsequent transmetalation involves the transfer of the benzothienyl group from the boronic acid (or its boronate derivative) to the palladium center. The final step, reductive elimination, yields the cross-coupled product and regenerates the palladium(0) catalyst. libretexts.org QM calculations can model the energy profiles of these steps, helping to optimize reaction conditions and understand the influence of substituents on the benzothiophene ring. nih.gov

Fukui Electrophilicity Indices

Fukui functions are reactivity descriptors derived from density functional theory (DFT) that help predict the most likely sites for nucleophilic and electrophilic attack on a molecule. semanticscholar.orgnih.gov The electrophilic Fukui function (f+) indicates regions susceptible to nucleophilic attack, while the nucleophilic Fukui function (f-) highlights sites prone to electrophilic attack. nih.gov

For this compound, the boron atom is expected to be a primary electrophilic site due to its empty p-orbital, making it susceptible to attack by nucleophiles. biorxiv.org The benzothiophene ring itself possesses both nucleophilic and electrophilic character. Theoretical studies on substituted benzothiophenes and related heterocycles show that the C2 and C3 positions of the thiophene (B33073) ring are generally the most nucleophilic and thus reactive towards electrophiles. sciforum.netsemanticscholar.orgsciencepub.netresearchgate.net The precise reactivity of the different carbon atoms in the benzene (B151609) and thiophene rings of this compound can be quantified using Fukui indices, providing a theoretical basis for predicting its regioselectivity in various reactions. nih.gov

Analysis of Aromaticity and Antiaromaticity

The benzothiophene core of this compound is an aromatic system. The degree of aromaticity can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID).

NICS-XY Scans and ACID Calculations

NICS calculations are a popular method to evaluate the magnetic criterion of aromaticity. A negative NICS value inside a ring is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. NICS-XY scans, which involve calculating NICS values on a grid of points in the plane of the molecule, provide a more detailed picture of the local and global ring currents.

ACID plots offer a visual representation of the induced ring currents in a molecule when subjected to an external magnetic field. Clockwise currents (diatropic) are associated with aromaticity, whereas counter-clockwise currents (paratropic) indicate antiaromaticity.

Studies on complex systems containing benzothiophene units, such as indacenodibenzothiophenes, have utilized NICS-XY scans and ACID calculations to probe the aromaticity of the individual rings. These studies have shown that the benzothiophene moiety generally maintains its aromatic character, though this can be influenced by the nature of fused ring systems. The fusion of other rings can either enhance or diminish the aromaticity of the benzothiophene core.

Conformational Analysis and Interconversion

The conformational flexibility of this compound primarily revolves around the rotation of the boronic acid group relative to the benzothiophene ring. The orientation of the two hydroxyl groups of the boronic acid function can lead to different conformers. longdom.org

Theoretical studies on arylboronic acids have identified several stable conformers, often designated as syn-anti, syn-syn, and anti-anti, depending on the orientation of the O-H bonds relative to the B-C bond and to each other. longdom.orgresearchgate.netnih.gov The anti-syn conformation is frequently found to be the most stable. nih.gov The rotation of the entire B(OH)₂ group with respect to the aromatic ring also has a specific energy barrier.

For this compound, computational methods can be used to calculate the potential energy surface for the rotation around the C5-B bond. This would reveal the most stable conformation and the energy barriers for interconversion between different rotamers. acs.org The presence of the sulfur atom and the fused ring system in benzothiophene may influence the preferred orientation of the boronic acid group due to steric and electronic effects. In sterically hindered diarylethenes containing benzothiophene units, high rotational energy barriers have been observed, preventing interconversion between enantiomers at ambient temperatures. chinesechemsoc.org While this compound is less sterically hindered, these findings highlight the importance of the benzothiophene scaffold in influencing conformational preferences.

Q & A

Q. What are the key challenges in synthesizing 5-Benzothiopheneboronic acid, and how can researchers optimize reaction conditions to avoid boroxin formation?

  • Methodological Answer : Boronic acids like this compound are prone to forming boroxins (cyclic trimers) under elevated temperatures or dehydration conditions. To mitigate this:
  • Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) during synthesis.
  • Employ low-temperature coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts.
  • Purify via recrystallization instead of silica gel chromatography to prevent irreversible adsorption .
  • Monitor reaction progress using HPLC or ¹¹B NMR to detect boroxin byproducts early .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319, H335 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Management : Segregate boronic acid waste and transfer it to licensed hazardous waste disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different synthetic routes?

  • Methodological Answer :
  • Comparative Analysis : Systematically replicate methods from literature (e.g., Suzuki coupling vs. direct borylation) while controlling variables (catalyst loading, solvent polarity, temperature).
  • Data Triangulation : Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis, LC-MS).
  • Statistical Modeling : Apply ANOVA to identify significant factors (e.g., ligand choice, base strength) affecting yield discrepancies .

Q. What strategies can be used to design this compound derivatives for selective sugar recognition in physiological environments?

  • Methodological Answer :
  • Structural Tuning : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance Lewis acidity of the boron center, improving binding to diols at pH 7.4 .
  • Supramolecular Analysis : Use X-ray crystallography and Hirshfeld surface analysis to map hydrogen-bonding interactions between the boronic acid and target sugars (e.g., glucose, fructose) .
  • In Silico Screening : Perform DFT calculations to predict binding affinities before synthesizing derivatives .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity (0-80% RH) for 1-6 months.
  • Stability Metrics : Monitor purity via ¹H NMR and quantify decomposition products (e.g., boroxins) using mass spectrometry.
  • Recommendations : Store in airtight containers with desiccants at -20°C for long-term stability .

Data Analysis and Experimental Design

Q. What experimental designs are suitable for evaluating the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize variables (catalyst type, solvent, temperature) using a factorial design.
  • Kinetic Profiling : Measure reaction rates via in situ IR spectroscopy to identify rate-limiting steps.
  • Turnover Number (TON) : Calculate TON using ICP-MS to quantify residual Pd catalyst post-reaction .

Q. How can researchers address inconsistencies in spectral data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer :
  • Batch Consistency : Ensure identical purification protocols (e.g., column chromatography gradients) across samples.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • Reference Standards : Compare data with commercially available boronic acids (e.g., 2-Bromophenylboronic acid) for benchmarking .

Safety and Compliance

Q. What documentation is required for ethical approval when studying this compound in biomedical research?

  • Methodological Answer :
  • Protocol Submission : Include detailed risk assessments (e.g., toxicity profiles, waste disposal plans) in ethics applications.
  • Participant Consent : Disclose potential hazards (e.g., irritant properties) in informed consent forms for human studies .

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